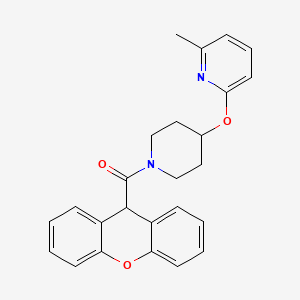

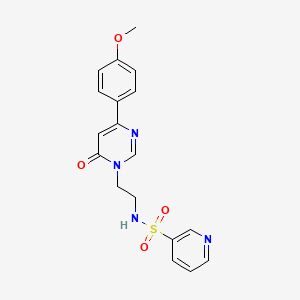

![molecular formula C20H26N2O4S2 B2739486 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448059-33-3](/img/structure/B2739486.png)

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

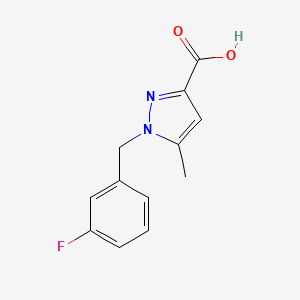

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a piperidine ring and a thiophene ring, both of which are common structures in organic chemistry .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

This compound's framework allows for the creation of diverse heterocyclic structures, such as morpholines, piperazines, azepines, and oxazepines, through reactions with α-phenylvinylsulfonium salts, showcasing regio- and diastereoselectivity in the process. These synthetic methodologies have implications for pharmaceutical chemistry and materials science, providing a pathway to novel structures with potential biological activities (Matlock et al., 2015).

Receptor Ligand Development

Research indicates the potential of N-alkylated arylsulfonamide derivatives of this compound in designing selective ligands for the 5-HT7 receptor, with implications for the development of treatments for central nervous system (CNS) disorders. These findings suggest a polypharmacological approach to treating complex diseases, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Canale et al., 2016).

Antimicrobial and Anticancer Activity

Sulfonamide derivatives related to this compound demonstrate significant antimicrobial activity against pathogens affecting Lycopersicon esculentum, offering a new avenue for agrochemical development. The structure-activity relationship studies reveal the influence of substitutions on antibacterial effectiveness, suggesting the utility of these compounds in addressing plant diseases (Vinaya et al., 2009). Moreover, novel thiophenes containing similar sulfone, diazepin, piperidine, and sulfonamide moieties have been evaluated for their anticancer activity, indicating the potential for developing new therapeutic agents (Alsaid et al., 2013).

Enzyme Inhibition

The compound and its derivatives have been studied for their ability to inhibit various enzymes, including carbonic anhydrases, which are relevant to the treatment of diseases such as glaucoma, epilepsy, and cancer. Sulfonamides incorporating specific moieties have shown low nanomolar inhibitory activity against human carbonic anhydrase isozymes, indicating their potential as pharmacological tools or therapeutic agents (Alafeefy et al., 2015).

Propiedades

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c23-28(24,18-2-3-19-20(12-18)26-10-1-9-25-19)21-13-16-4-7-22(8-5-16)14-17-6-11-27-15-17/h2-3,6,11-12,15-16,21H,1,4-5,7-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCRRTVECYMLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

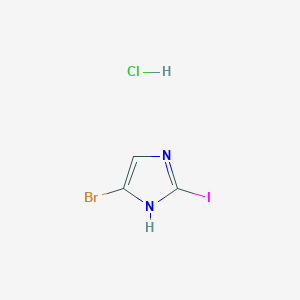

![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)

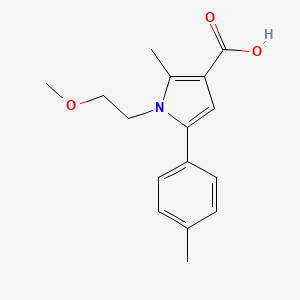

![1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B2739413.png)

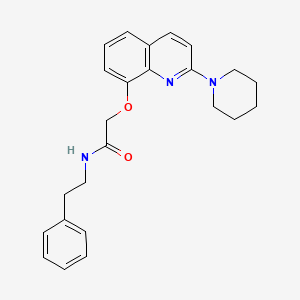

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)